Why should a buyer prioritize (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine (CAS 32511-34-5)? Commonly known as (R)-(+)-bornylamine, this rigid, bicyclic chiral primary amine is a premium resolving agent and chiral auxiliary [1]. Unlike simple acyclic or monocyclic chiral amines, the bulky bornane framework provides an exceptionally deep and well-defined chiral environment. In procurement, it is specifically selected for its unique solubility profile in crystallization-induced dynamic resolution (CIDR) of racemic acids, and for its ability to impart extreme steric shielding in the synthesis of stereochemically rigid palladacycles [2]. Its predictable performance makes it a critical raw material for scaling up pharmaceutical intermediates and advanced organometallic catalysts.
Substituting (R)-(+)-bornylamine with more common, lower-cost chiral amines such as (S)-1-phenylethylamine frequently results in process failure, particularly in dynamic kinetic resolutions[1]. The success of Crystallization-Induced Dynamic Resolution (CIDR) relies entirely on the precise solubility differential between the two diastereomeric salts formed. The rigid, hydrophobic bicyclic structure of bornylamine drives the selective precipitation of specific diastereomers that flat or flexible amines cannot replicate. Furthermore, in the synthesis of chiral organometallic catalysts, the unique steric shielding provided by the 1,7,7-trimethylnorbornane core prevents unwanted side reactions and dictates high stereoselectivity during C-H activation—a critical performance metric lost when substituting with less sterically demanding generic amines.
In the synthesis of pharmaceutical intermediates, the resolution of racemic 2-bromo-3-phenylpropanoic acid via Crystallization-Induced Dynamic Resolution (CIDR) demonstrates the unique utility of (R)-(+)-bornylamine[1]. When utilized alongside a bromide source to allow in situ racemization, the (R)-bornylamine salt selectively precipitates, driving the equilibrium toward the desired enantiomer. This process achieves an exceptional enantiomeric ratio (er) of 98:2 after 48 hours at 55 °C [2]. Standard chiral amines often fail to provide the necessary insolubility of the target diastereomer, leading to poor yields or requiring multiple recrystallization steps, whereas bornylamine enables a highly efficient, single-vessel dynamic resolution.
| Evidence Dimension | Enantiomeric ratio (er) of resolved α-halo acid |
| Target Compound Data | 98:2 er achieved in a single vessel via CIDR |
| Comparator Or Baseline | Standard chiral amines (e.g., phenylethylamine) (Fail to drive dynamic resolution due to improper salt solubility) |
| Quantified Difference | Enables >98% enantiopurity in a single dynamic crystallization step without manual separation of diastereomers. |
| Conditions | 55 °C, 48 h, Et4NBr in solvent. |
Procurement of bornylamine is essential for scaling up single-pot dynamic resolutions of specific pharmaceutical building blocks where conventional resolving agents require inefficient, multi-step classical resolutions.
The rigid, bulky nature of the 1,7,7-trimethylnorbornane skeleton makes (R)-(+)-bornylamine an exceptional chiral auxiliary for transition metal chemistry[1]. When reacted with Pd(II) salts, it forms highly stable trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride and related chiral palladacycles. Compared to flat aromatic amines like benzylamine or phenylethylamine, the bornylamine ligand creates a much deeper and more rigid chiral pocket. This steric shielding is critical for selective C-H functionalization, as it restricts the rotational freedom of intermediates and dictates a highly specific stereochemical outcome during cross-coupling reactions.
| Evidence Dimension | Steric shielding and catalyst precursor stability |
| Target Compound Data | Formation of rigid, stereodefined bornylamine-derived palladacycles |
| Comparator Or Baseline | Flat aromatic amines (e.g., phenylethylamine) (Lower steric bulk, leading to reduced stereocontrol in C-H activation) |
| Quantified Difference | The bicyclic bornane core provides a locked, three-dimensional steric barrier that significantly enhances diastereoselectivity in metal-catalyzed transformations. |
| Conditions | Synthesis of Pd(II) complexes and subsequent C-H activation. |
Buyers synthesizing proprietary chiral catalysts should select bornylamine to maximize stereocontrol and catalyst stability in complex C-H functionalization workflows.
Beyond its role as an auxiliary, (R)-(+)-bornylamine is utilized as a direct ligand in the development of novel metallodrugs [1]. Research into anti-cancer palladium complexes shows that the incorporation of the bulky (R)-(+)-bornylamine ligand yields trans-Pd(II) complexes with potent antitumour properties. In MTT assays against L929, K562, and HeLa cell lines, the bornylamine-palladium complex demonstrated cytotoxic activity comparable to the benchmark clinical drug cisplatin. Simple, unhindered aliphatic amine ligands typically result in complexes with lower stability and inferior cytotoxic profiles, highlighting the specific structural advantage of the bornane framework in drug design.
| Evidence Dimension | Cytotoxic activity against human cancer cell lines (e.g., HeLa, K562) |
| Target Compound Data | High cytotoxicity, comparable to clinical cisplatin |
| Comparator Or Baseline | Simple aliphatic amine Pd(II) complexes (Lower stability and reduced antitumour efficacy) |
| Quantified Difference | The bulky bornylamine ligand stabilizes the active Pd(II) species, matching the efficacy of benchmark platinum therapeutics. |
| Conditions | MTT assay, in vitro evaluation against L929, K562, and HeLa cell lines. |
For pharmaceutical research procurement, bornylamine provides a validated, bulky chiral ligand scaffold for discovering non-platinum metallodrugs with high efficacy.
(R)-(+)-bornylamine is the reagent of choice for the dynamic kinetic resolution of α-halo acids, such as 2-bromo-3-phenylpropanoic acid [1]. Its specific ability to form highly insoluble diastereomeric salts allows for the continuous in situ racemization of the undesired enantiomer, driving the reaction to near-perfect enantiomeric purity in a single vessel. This makes it highly valuable for process chemists scaling up chiral building blocks.
In advanced organometallic catalysis, the rigid bicyclic structure of bornylamine is leveraged to synthesize stable chiral palladacycles [2]. These complexes serve as highly selective catalyst precursors for asymmetric C-H functionalization and cross-coupling reactions, where the deep chiral pocket provided by the bornane skeleton is necessary to enforce strict stereocontrol.
The compound is utilized as a bulky, stabilizing chiral ligand in the design of palladium(II)-based chemotherapeutics [3]. Because trans-bis{(R)-(+)-bornylamino}palladium(II) complexes exhibit cytotoxicity comparable to cisplatin, bornylamine is a critical raw material for medicinal chemists exploring alternatives to traditional platinum-based anti-cancer drugs.
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